5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole
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Overview
Description
5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a 4-methylphenyl group and a 2-phenylethenyl group attached to the oxazole ring, making it a complex and potentially interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzaldehyde with 4-(2-phenylethenyl)aniline in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazole-2-amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-oxazole: A simpler oxazole derivative with similar chemical properties.
4-Methyl-2-phenyl-1,3-oxazole: Another oxazole compound with a different substitution pattern.
Uniqueness
5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
Properties
CAS No. |
62573-18-6 |
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Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H19NO/c1-18-7-13-21(14-8-18)23-17-25-24(26-23)22-15-11-20(12-16-22)10-9-19-5-3-2-4-6-19/h2-17H,1H3 |
InChI Key |
BFKBGBPOJJACLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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